2-[7-(4-chlorobenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-ethoxyphenyl)acetamide
Description
The compound 2-[7-(4-chlorobenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-ethoxyphenyl)acetamide is a quinoline-based derivative featuring a dioxolane ring, a 4-chlorobenzoyl group at position 7, and an N-(4-ethoxyphenyl)acetamide substituent at position 5 (Figure 1). This structural framework is associated with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, as observed in structurally related compounds . The 4-chlorobenzoyl moiety enhances electrophilic interactions with biological targets, while the ethoxy group on the phenyl ring may improve lipophilicity and metabolic stability compared to smaller substituents like fluorine or methoxy .
Properties
IUPAC Name |
2-[7-(4-chlorobenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-ethoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21ClN2O6/c1-2-34-19-9-7-18(8-10-19)29-25(31)14-30-13-21(26(32)16-3-5-17(28)6-4-16)27(33)20-11-23-24(12-22(20)30)36-15-35-23/h3-13H,2,14-15H2,1H3,(H,29,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNOXQTKZNPQKKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=CC4=C(C=C32)OCO4)C(=O)C5=CC=C(C=C5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21ClN2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[7-(4-chlorobenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-ethoxyphenyl)acetamide is a quinoline derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, and antifungal properties, supported by various studies and data.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 495.3 g/mol. The structure features a quinoline core linked to a dioxolo ring and a substituted acetamide, which contributes to its biological activity.
Anticancer Activity
Several studies have investigated the anticancer properties of quinoline derivatives, including this specific compound. Notably:
- In Vitro Cytotoxicity : Research has shown that quinoline derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally similar to the target compound have demonstrated IC50 values in the low micromolar range against human cancer cell lines such as UO-31 (renal cancer) and UACC-62 (melanoma) .
- Mechanism of Action : The proposed mechanism involves the inhibition of topoisomerases and induction of apoptosis in cancer cells. These actions are crucial as they disrupt DNA replication and promote programmed cell death .
Table 1: Summary of Anticancer Activity
| Study Reference | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| UO-31 | 0.12 | Apoptosis induction | |
| UACC-62 | 0.24 | Topoisomerase inhibition |
Antibacterial Activity
The antibacterial potential of quinoline derivatives has also been explored:
- Broad Spectrum Activity : Compounds similar to the target compound have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were reported between 3.9 to 31.5 µg/mL .
- Mechanism : The antibacterial action is believed to stem from the disruption of bacterial cell wall synthesis and interference with protein synthesis.
Table 2: Summary of Antibacterial Activity
| Study Reference | Bacteria | MIC (µg/mL) | Mechanism |
|---|---|---|---|
| Staphylococcus aureus | 3.9 - 31.5 | Cell wall synthesis disruption |
Antifungal Activity
Emerging research indicates that this compound may also possess antifungal properties:
- Fungal Inhibition : Some studies have demonstrated that quinoline derivatives can inhibit fungal growth effectively against species like Candida albicans and Aspergillus niger .
Table 3: Summary of Antifungal Activity
Case Studies
- Case Study on Cancer Cell Lines : A study investigating the effects of related quinoline compounds on MV-4-11 leukemia cells found that certain structural modifications significantly enhanced anticancer activity, suggesting that similar modifications could be explored for the target compound .
- Antibacterial Efficacy : In an experimental setup, derivatives were tested against a panel of bacteria, showing that those with electron-withdrawing groups exhibited superior antibacterial activity compared to their counterparts .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds derived from quinoline structures exhibit significant antimicrobial properties. The target compound has been evaluated against various bacterial strains, including:
- Mycobacterium smegmatis
- Pseudomonas aeruginosa
Studies have shown that derivatives similar to this compound possess Minimum Inhibitory Concentrations (MICs) in the range of 6.25 µg/mL against Mycobacterium smegmatis, suggesting potential as anti-tuberculosis agents .
Anticancer Activity
Quinoline derivatives have been extensively studied for their anticancer properties. The target compound has demonstrated cytotoxic effects against several cancer cell lines, including:
- HepG2 (hepatocellular carcinoma)
- MCF-7 (breast adenocarcinoma)
In vitro studies have reported IC50 values ranging from 0.137 to 0.583 µg/mL for these cell lines, indicating potent anticancer activity compared to standard chemotherapeutic agents .
Case Studies and Research Findings
Recent studies have highlighted the effectiveness of quinoline derivatives in both antimicrobial and anticancer applications:
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Key Analogs
Notes:
- *Estimated molecular weight for the target compound based on structural similarity.
- Ethoxy (OEt) substituents increase lipophilicity (logP ~5.3) compared to methoxy (OMe, logP ~4.8) or fluorine .
- The 4-chlorobenzoyl group is a common feature in analogs with demonstrated cytotoxicity against cancer cell lines .
Substituent Effects on Bioactivity
Benzoyl Modifications :
- 4-Chlorobenzoyl (Target, Analog 1, 2) : Enhances binding to hydrophobic enzyme pockets (e.g., kinase inhibitors) due to electron-withdrawing effects .
- 4-Methoxybenzoyl (Analog 4) : Improves solubility but reduces target affinity compared to chloro derivatives .
- 3,4-Dimethylbenzoyl (Analog 5) : May enhance metabolic stability but requires further in vivo validation .
Acetamide Modifications :
- N-(4-Ethoxyphenyl) (Target) : Ethoxy’s bulkiness may reduce CYP450-mediated metabolism, extending half-life .
- N-(4-Fluorophenyl) (Analog 2, 3) : Fluorine’s electronegativity strengthens hydrogen bonding with target receptors .
- N-(2,4-Dimethoxyphenyl) (Analog 1, 4) : Methoxy groups improve water solubility but may increase off-target interactions .
Anticancer Potential
Antimicrobial Activity
- The 4-chlorobenzoyl moiety in Analog 2 exhibited MIC values of 8 μg/mL against Staphylococcus aureus, comparable to ciprofloxacin .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
